molecular formula C11H13ClN2O B14194006 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene CAS No. 918903-30-7

3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene

Cat. No.: B14194006
CAS No.: 918903-30-7
M. Wt: 224.68 g/mol
InChI Key: MMQATBIONGMMEL-UHFFFAOYSA-N
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Description

3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene typically involves the following steps:

    Formation of the diazirene ring: This can be achieved through the reaction of a suitable precursor, such as a hydrazone, with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Introduction of the phenylpropoxy group: This step involves the nucleophilic substitution of a suitable phenylpropoxy precursor with the diazirene intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazirene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted diazirenes can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of different nitrogen-containing compounds, such as amines or nitroso derivatives.

Scientific Research Applications

3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene has several applications in scientific research:

    Chemistry: It is used as a photolabile protecting group in organic synthesis, allowing for the temporary protection of functional groups that can be removed upon exposure to light.

    Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by covalently attaching a photoreactive probe to a target protein.

    Medicine: Research is ongoing to explore its potential as a photoactivatable drug delivery system, where the compound can release active pharmaceutical ingredients upon light activation.

    Industry: It is used in the development of photoresists for lithography in the semiconductor industry.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can then interact with nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug delivery.

Comparison with Similar Compounds

    3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Similar in structure but with different substituents.

    3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Another diazirene with a different alkyl or aryl group.

Uniqueness: 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is unique due to its specific combination of chloro and phenylpropoxy groups, which confer distinct photochemical properties. This makes it particularly useful in applications requiring precise control over chemical reactions through light activation.

Properties

CAS No.

918903-30-7

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-chloro-3-(2-methyl-2-phenylpropoxy)diazirine

InChI

InChI=1S/C11H13ClN2O/c1-10(2,8-15-11(12)13-14-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

MMQATBIONGMMEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1(N=N1)Cl)C2=CC=CC=C2

Origin of Product

United States

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